molecular formula C11H13NS B106295 2-Tert-butyl-1,3-benzothiazole CAS No. 17626-88-9

2-Tert-butyl-1,3-benzothiazole

Cat. No. B106295
CAS RN: 17626-88-9
M. Wt: 191.29 g/mol
InChI Key: YCAIAEVWVDGLAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Tert-butyl-1,3-benzothiazole is a chemical compound that is widely used in scientific research. It is a member of the benzothiazole family of compounds, which are known for their diverse biological activities.

Mechanism Of Action

The mechanism of action of 2-tert-butyl-1,3-benzothiazole is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various biological processes. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication. It has also been shown to inhibit the activity of chitin synthase, an enzyme that is essential for fungal cell wall synthesis.

Biochemical And Physiological Effects

2-Tert-butyl-1,3-benzothiazole has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit fungal growth, and inhibit bacterial growth. It has also been shown to have anti-inflammatory properties and to reduce oxidative stress.

Advantages And Limitations For Lab Experiments

One advantage of using 2-tert-butyl-1,3-benzothiazole in lab experiments is its diverse biological activities. It can be used to investigate a variety of biological processes and pathways. However, one limitation is that it can be difficult to obtain in large quantities. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

For research involving 2-tert-butyl-1,3-benzothiazole include investigating its potential as a drug delivery system, fluorescent probe for imaging applications, and therapeutic agent for various diseases.

Synthesis Methods

The synthesis of 2-tert-butyl-1,3-benzothiazole involves the reaction between 2-mercaptobenzothiazole and tert-butyl chloride in the presence of a base. The reaction is typically carried out in an organic solvent, such as dichloromethane or tetrahydrofuran. The resulting product is purified by column chromatography or recrystallization.

Scientific Research Applications

2-Tert-butyl-1,3-benzothiazole has been widely used in scientific research due to its diverse biological activities. It has been shown to have anticancer, antifungal, and antibacterial properties. It has also been investigated for its potential as a drug delivery system and as a fluorescent probe for imaging applications.

properties

IUPAC Name

2-tert-butyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NS/c1-11(2,3)10-12-8-6-4-5-7-9(8)13-10/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCAIAEVWVDGLAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=CC=CC=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80311863
Record name 2-tert-butyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80311863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Tert-butyl-1,3-benzothiazole

CAS RN

17626-88-9
Record name NSC246099
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246099
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-tert-butyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80311863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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